molecular formula C17H27N3O3 B248272 N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

货号 B248272
分子量: 321.4 g/mol
InChI 键: UBMNVUXPKLTOKF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. Inhibition of BTK has been shown to have therapeutic potential in the treatment of various B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide binds to the ATP-binding site of BTK and inhibits its activity, which leads to downstream inhibition of the B-cell receptor signaling pathway. This results in decreased B-cell proliferation, survival, and migration, as well as decreased production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. In addition to its anti-proliferative and pro-apoptotic effects on B-cells, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to inhibit the activation of other immune cells, such as T-cells and natural killer cells, which may contribute to its anti-tumor activity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and lupus.

实验室实验的优点和局限性

One of the main advantages of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated good pharmacokinetic properties, with favorable oral bioavailability and tissue distribution. However, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has shown limited efficacy in some preclinical models of B-cell malignancies, and resistance to BTK inhibitors can develop over time. In addition, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide may have potential drug-drug interactions with other medications that are metabolized by the same cytochrome P450 enzymes.

未来方向

For research on N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide include further optimization of its synthesis and purification methods to improve yields and purity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in patients with various B-cell malignancies and autoimmune diseases. Further studies are also needed to investigate the potential of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide in combination with other targeted therapies, such as venetoclax and lenalidomide. Finally, the development of biomarkers to predict response to N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide and other BTK inhibitors may help to identify patients who are most likely to benefit from these therapies.

合成方法

The synthesis of N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide involves the reaction of 2,4-dimethoxybenzaldehyde with 4-ethylpiperazine in the presence of sodium borohydride. The resulting intermediate is then reacted with 3-chloropropanoic acid to yield N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide. The overall synthesis is a multi-step process that requires careful optimization of reaction conditions and purification steps to achieve high yields and purity.

科学研究应用

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has been shown to effectively inhibit BTK activity and suppress B-cell proliferation and survival. N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide has also demonstrated synergistic effects with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.

属性

产品名称

N-(2,4-dimethoxyphenyl)-3-(4-ethyl-1-piperazinyl)propanamide

分子式

C17H27N3O3

分子量

321.4 g/mol

IUPAC 名称

N-(2,4-dimethoxyphenyl)-3-(4-ethylpiperazin-1-yl)propanamide

InChI

InChI=1S/C17H27N3O3/c1-4-19-9-11-20(12-10-19)8-7-17(21)18-15-6-5-14(22-2)13-16(15)23-3/h5-6,13H,4,7-12H2,1-3H3,(H,18,21)

InChI 键

UBMNVUXPKLTOKF-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

规范 SMILES

CCN1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。